molecular formula C15H13N5O2S B2902383 1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034425-16-4

1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2902383
CAS No.: 2034425-16-4
M. Wt: 327.36
InChI Key: AFCWTAHWTSKCAU-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazine derivatives and thiophene compounds. The key steps may involve:

    Condensation reactions: Combining pyrazine and thiophene derivatives under specific conditions.

    Cyclization: Forming the pyridazine ring through intramolecular reactions.

    Functional group modifications: Introducing the carboxamide and methyl groups through various organic transformations.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous flow synthesis: Using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds with similar core structures but different substituents.

    Pyrazine derivatives: Compounds with pyrazine rings and various functional groups.

    Thiophene derivatives: Compounds containing thiophene rings with different modifications.

Uniqueness

1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-methyl-6-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-20-13(21)3-2-11(19-20)15(22)18-8-12-14(17-6-5-16-12)10-4-7-23-9-10/h2-7,9H,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCWTAHWTSKCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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